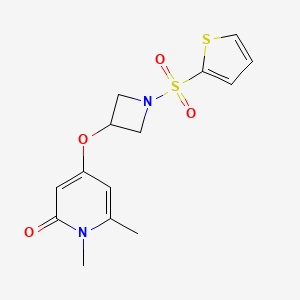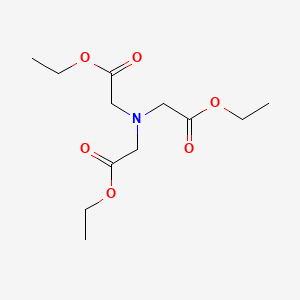
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3-chloro-4-ethoxyphenyl” moiety suggests the presence of a phenyl ring with a chlorine atom and an ethoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a phenyl ring, connected by a single bond. The phenyl ring would have a chlorine atom and an ethoxy group attached to it .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions typical for these compounds, such as electrophilic substitution, nucleophilic substitution, or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives are primarily used in chemical synthesis and structural analysis. For instance, Xu and Shi (2011) synthesized a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, as part of a series to produce new pyrazole derivatives. They also determined its crystal structure through X-ray diffraction, highlighting its potential in crystallography and molecular structure studies (Xu & Shi, 2011).
2. Precursor in Pharmacophore Synthesis
The compound has been used as a precursor in the synthesis of pharmacophore-linked derivatives. Khalifa, Nossier, and Al-Omar (2017) utilized a similar compound, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, in preparing thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (Khalifa et al., 2017).
3. Ultrasound-Assisted Synthesis in Organic Chemistry
Prasath et al. (2015) demonstrated the use of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, in the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. This highlights the compound's relevance in advanced organic synthesis techniques (Prasath et al., 2015).
4. Use in Supramolecular Chemistry
In supramolecular chemistry, compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been used to create complex structures. Cuartas et al. (2017) synthesized reduced 3,4'-bipyrazoles from similar pyrazole precursors, contributing to the field of molecular assembly and design (Cuartas et al., 2017).
5. Contributions to Organic Synthesis Methodology
Research has also focused on improving organic synthesis methodologies using these compounds. For example, Bawa, Ahmad, and Kumar (2009) described a reductive amination of a related compound, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the compound's utility in synthetic organic chemistry (Bawa et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCRFZUDXDARPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)



![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)


![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)
